molecular formula C3HBr2N3O2 B169374 4,5-dibromo-3-nitro-1H-pyrazole CAS No. 104599-37-3

4,5-dibromo-3-nitro-1H-pyrazole

Cat. No. B169374
M. Wt: 270.87 g/mol
InChI Key: OXDUHJKOCRBBCW-UHFFFAOYSA-N
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Description

4,5-dibromo-3-nitro-1H-pyrazole is a chemical compound with the linear formula C3H2BrN3O2 . It is a part of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . The cyclization of the latter with hydrazine hydrate in acetic acid affords the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of 4,5-dibromo-3-nitro-1H-pyrazole is characterized by a 5-membered ring with two adjacent nitrogen atoms . The crystal structure of a similar compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, has been reported .


Chemical Reactions Analysis

Pyrazole derivatives, including 4,5-dibromo-3-nitro-1H-pyrazole, can undergo various chemical reactions. For instance, they can react with excess ammonia and aliphatic amines in the presence of bases with NH-azoles, phenols, thiols, and triflouroethanol at mild conditions in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-dibromo-3-nitro-1H-pyrazole include a molecular weight of 270.87 . It has a melting point of 168-170°C and a predicted boiling point of 328.5±37.0 °C . The compound has a predicted density of 2.575±0.06 g/cm3 .

Scientific Research Applications

  • Regioselective C-H Activation:

    • Iaroshenko et al. (2014) developed a method for the regioselective arylation of 4-nitro-1H-pyrazoles, demonstrating its utility for functionalizing the pharmacologically relevant pyrazole scaffold. This methodology is valuable for diversifying the chemical structures of pyrazoles for various applications (Iaroshenko et al., 2014).
  • Structural Binary Cleavage:

    • Chinnam et al. (2021) reported the structural binary cleavage of pyrazolo-pyrazole compounds under nucleophilic conditions, leading to the formation of monocyclic pyrazole units. This study is significant for developing insensitive and high-performing materials (Chinnam, Staples, & Shreeve, 2021).
  • Energetic Material Potential:

    • Ravi et al. (2010) investigated 3,4,5-trinitro-1H-pyrazoles as potential high-energy density materials. Their study includes geometric and electronic structures, band gap, thermodynamic properties, and detonation properties, comparing them with established explosives (Ravi et al., 2010).
  • Experimental and Theoretical Investigations:

    • Evecen et al. (2016) conducted extensive experimental and theoretical investigations on nitrobenzoyl pyrazoles, providing insights into molecular geometry, vibrational frequencies, and chemical properties. This research is useful for understanding the molecular characteristics of pyrazoles (Evecen et al., 2016).
  • Herbicidal Applications:

    • Clark (1996) researched pyrazole nitrophenyl ethers as novel herbicides. This study highlights the potential agricultural applications of pyrazoles, particularly in weed control (Clark, 1996).
  • Nucleophilic Substitution Reactions:

    • Dalinger et al. (2013) explored the reactivity of trinitropyrazoles, focusing on nucleophilic substitution reactions. This research provides valuable insights into the chemical behavior of pyrazoles under various conditions (Dalinger et al., 2013).
  • Synthesis Review:

    • Jun-lin (2014) provided a comprehensive review of the synthesis methods of nitropyrazoles, emphasizing their potential in the development of explosives and energy materials. This review is a valuable resource for researchers in the field of pyrazole chemistry (Old Jun-lin, 2014).
  • Spectrophotometric Determination:

    • Dumanović et al. (1975) studied the protonation constants of nitropyrazoles and their simultaneous spectrophotometric determination, contributing to analytical chemistry applications of pyrazoles (Dumanović et al., 1975).
  • Reactions with Thiiranes:

    • Khaliullin et al. (2020) investigated the reaction of thiiranes with nitropyrazoles, leading to the formation of novel compounds. This study adds to the understanding of the reactivity of pyrazoles in organic synthesis (Khaliullin et al., 2020).
  • Diels-Alder Reaction Study:

    • Volkova et al. (2021) studied the Diels-Alder reaction of nitrosopyrazoles, highlighting their potential biological activity and reactivity. Such studies are essential for developing new pharmaceuticals (Volkova et al., 2021).

Safety And Hazards

The safety data sheet for 3,5-dibromo-4-nitro-1H-pyrazole advises avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for 4,5-dibromo-3-nitro-1H-pyrazole could involve further exploration of its synthesis, properties, and potential applications. For instance, a recent study described a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole . This could open up new possibilities for the synthesis and functionalization of pyrazole derivatives.

properties

IUPAC Name

3,4-dibromo-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDUHJKOCRBBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547293
Record name 4,5-Dibromo-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dibromo-3-nitro-1H-pyrazole

CAS RN

104599-37-3
Record name 4,5-Dibromo-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FJ Moy, A Lee, LK Gavrin, ZB Xu… - Journal of medicinal …, 2010 - ACS Publications
To aid in the pursuit of selective kinase inhibitors, we have developed a unique ATP site binder tool for the detection of binders outside the ATP site by nuclear magnetic resonance (…
Number of citations: 27 pubs.acs.org

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